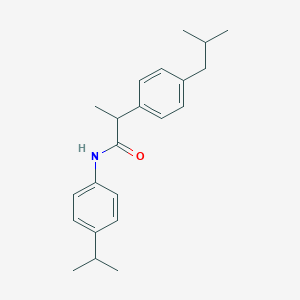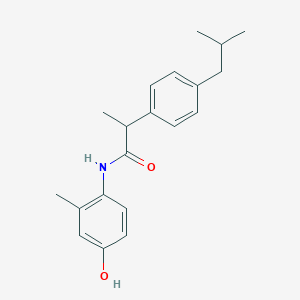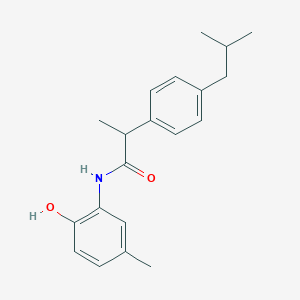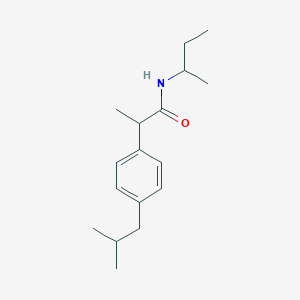
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of phenoxy carboxylic acids and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another commonly used herbicide. DCPA is known for its selective action against grassy weeds and has been used extensively in the United States since the early 1960s.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide works by inhibiting the growth of weeds through its action on the plant's metabolic processes. It interferes with the synthesis of plant cell wall components, leading to the death of the plant. 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is selective in its action, targeting grassy weeds while leaving broadleaf plants unharmed.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been shown to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, such as insects and earthworms, which play an important role in maintaining soil health.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its selective action against grassy weeds makes it an ideal herbicide for studying the impact of weed control on crop yield. However, the use of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide in laboratory experiments is limited by its potential impact on non-target organisms, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several areas of research that can be explored in relation to 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide. One potential future direction is the development of more environmentally friendly herbicides that can replace 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and other synthetic herbicides. Another area of research is the impact of herbicides on soil health and the role of non-target organisms in maintaining soil fertility. Further studies can also be conducted to understand the long-term effects of herbicide use on crop yield and the environment.
Conclusion
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is a widely used herbicide that has been extensively studied for its impact on weed control and the environment. Its selective action against grassy weeds makes it an ideal herbicide for use in agriculture. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, highlighting the need for more environmentally friendly herbicides. Further research is needed to understand the long-term impact of herbicide use on crop yield and the environment.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with isopentylamine in the presence of a catalyst. The reaction yields 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy in controlling weeds and its impact on non-target organisms. Studies have also been conducted to understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and its biochemical and physiological effects.
Eigenschaften
Molekularformel |
C14H19Cl2NO2 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
KBCNHXIOWILZBY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



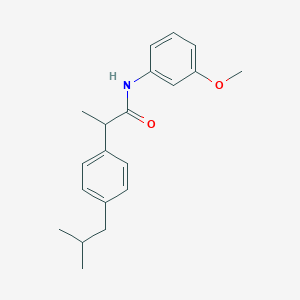

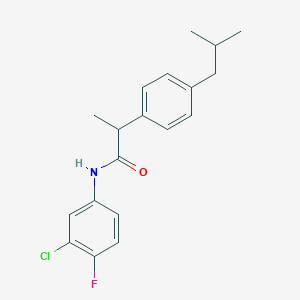
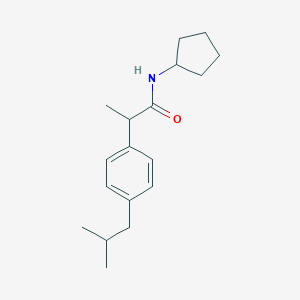

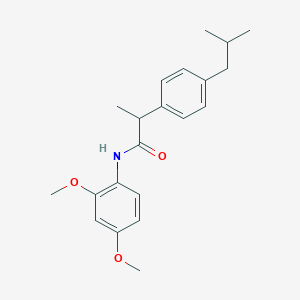

![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)

